molecular formula C14H12O2 B159787 3-(3-Methoxyphenyl)benzaldehyde CAS No. 126485-58-3

3-(3-Methoxyphenyl)benzaldehyde

Cat. No. B159787
CAS RN: 126485-58-3
M. Wt: 212.24 g/mol
InChI Key: GLGWNAPAIMXRGT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)benzaldehyde is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone by reaction with benzaldehyde . It acts as an inhibitor of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism .


Molecular Structure Analysis

The molecular weight of 3-(3-Methoxyphenyl)benzaldehyde is 212.25 . The IUPAC name is 3’-methoxy [1,1’-biphenyl]-3-carbaldehyde . The InChI code is 1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 .


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)benzaldehyde is an off-white solid . It should be stored at 0-8°C .

Scientific Research Applications

    Synthesis of Propenone Compounds

    It is used to prepare 3-(3-methoxy-phenyl)-1-phenyl-propenone through a reaction with benzaldehyde .

    Chromatography

    Acts as an eluent for mono-13C isotopomers of vanillin in normal phase silica gel chromatography .

    Pharmacological Research

    A derivative compound with red fluorescence has been developed as a potential cancer treatment agent .

Mechanism of Action

Target of Action

This compound is a derivative of benzaldehyde, which has been studied for its potential antifungal activity . .

Mode of Action

As a benzaldehyde derivative, it may share some of the properties of other benzaldehydes, which have been shown to interact with various biological targets

Biochemical Pathways

Some studies suggest that benzaldehyde derivatives can influence the mitochondrial respiratory chain , but it is unclear whether this applies to 3-(3-Methoxyphenyl)benzaldehyde. More research is needed to determine the specific pathways this compound affects.

Result of Action

Given the potential antifungal activity of benzaldehyde derivatives , it is possible that 3-(3-Methoxyphenyl)benzaldehyde may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name

3-(3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWNAPAIMXRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374829
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)benzaldehyde

CAS RN

126485-58-3
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126485-58-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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